REACTION_CXSMILES
|
O[CH:2]1C(=C)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=O.[C:13]([O-:16])(=O)[CH3:14].[NH4+:17]>C(O)C>[NH2:17][CH:2]=[C:3]1[CH2:4][C:5]2[C:14](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:13]1=[O:16] |f:1.2|
|
Name
|
2-hydroxy-methylene-1-indanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1C(C2=CC=CC=C2C1=C)=O
|
Name
|
|
Quantity
|
1.92 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed by vacuum distillation
|
Type
|
FILTRATION
|
Details
|
after filtration and air
|
Type
|
CUSTOM
|
Details
|
drying (1 hr.)
|
Duration
|
1 h
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=C1C(C2=CC=CC=C2C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[CH:2]1C(=C)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=O.[C:13]([O-:16])(=O)[CH3:14].[NH4+:17]>C(O)C>[NH2:17][CH:2]=[C:3]1[CH2:4][C:5]2[C:14](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:13]1=[O:16] |f:1.2|
|
Name
|
2-hydroxy-methylene-1-indanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1C(C2=CC=CC=C2C1=C)=O
|
Name
|
|
Quantity
|
1.92 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed by vacuum distillation
|
Type
|
FILTRATION
|
Details
|
after filtration and air
|
Type
|
CUSTOM
|
Details
|
drying (1 hr.)
|
Duration
|
1 h
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=C1C(C2=CC=CC=C2C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |